molecular formula C6H10O4 B13749812 5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde CAS No. 24871-55-4

5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde

Cat. No.: B13749812
CAS No.: 24871-55-4
M. Wt: 146.14 g/mol
InChI Key: HVAFLFRNUVFTBL-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde is an organic compound with the molecular formula C6H10O4 It is a dioxane derivative, characterized by the presence of a hydroxyl group, a methyl group, and an aldehyde group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with various biomolecules, influencing their structure and function. The compound’s effects are mediated through pathways involving these molecular interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-methyl-1,3-dioxane-4-carboxylic acid
  • 5-Hydroxy-2-methyl-1,3-dioxane-4-methanol
  • 2,4-O-Ethylidene-D-erythrose

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

24871-55-4

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

5-hydroxy-2-methyl-1,3-dioxane-4-carbaldehyde

InChI

InChI=1S/C6H10O4/c1-4-9-3-5(8)6(2-7)10-4/h2,4-6,8H,3H2,1H3

InChI Key

HVAFLFRNUVFTBL-UHFFFAOYSA-N

Canonical SMILES

CC1OCC(C(O1)C=O)O

Origin of Product

United States

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